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Compound of Interest

Compound Name: AUZ 454

Cat. No.: B15586746

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of AUZ454 (also known as K03861),
a potent type Il inhibitor of Cyclin-Dependent Kinase 2 (CDK2). A comprehensive
understanding of the interaction between small molecule inhibitors and their protein targets is
paramount in the field of drug discovery and development. This document provides a detailed
overview of the quantitative binding data, the experimental methodologies employed for its
determination, and the broader context of the CDK2 signaling pathway.

Core Data: AUZ454-CDK2 Binding Affinity

The binding affinity of AUZ454 for CDK2 has been quantitatively characterized, demonstrating
its potency as an inhibitor. The dissociation constant (Kd) serves as a key metric for this
interaction. The data presented below is compiled from biochemical assays that elucidate the
strength of the binding between AUZ454 and wild-type CDK2, as well as several mutant forms.
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Target Protein Dissociation Constant (Kd) in nM
CDK2 (Wild-Type) 50 nM[1][2]

CDK2 (C118L mutant) 18.6 nM[1][2]

CDK2 (A144C mutant) 15.4 nM[1][2]

CDK2 (C118L/A144C double mutant) 9.7 nM[1][2]

CDK2 8.2 nM[3][3]

Note: The slight variation in the reported Kd for wild-type CDK2 may be attributed to different
experimental conditions or assay formats.

Mechanism of Action

AUZ454 is classified as a type Il kinase inhibitor.[2] Unlike type | inhibitors that bind to the
active conformation of the kinase, type Il inhibitors such as AUZ454 stabilize an inactive
conformation of the kinase.[2] Specifically, AUZ454 binds to the "DFG-out" conformation of
CDK2, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped from its
position in the active state.[2] This mode of inhibition is significant as it is competitive with the
binding of activating cyclins, such as Cyclin E and Cyclin A, which are essential for CDK2's
enzymatic activity.[1][3]

Experimental Protocols

The determination of the binding affinity of AUZ454 to CDK2 involves sophisticated biochemical
and biophysical techniques. Below is a detailed methodology based on the key experiments
cited in the literature.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a gold-standard biophysical technique used to measure the
heat changes that occur upon the binding of a ligand (AUZ454) to a protein (CDK2). This
method directly determines the binding affinity (Kd), stoichiometry (n), enthalpy (AH), and
entropy (AS) of the interaction.

Materials:
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Recombinant human CDK2 (wild-type and mutants)

AUZ454 (K03861) compound

ITC instrument (e.g., MicroCal ITC200)

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP
Procedure:

e Sample Preparation:

o Dialyze the purified CDK2 protein extensively against the assay buffer.

o Dissolve AUZ454 in 100% DMSO to create a high-concentration stock solution and then
dilute it in the assay buffer to the final desired concentration. The final DMSO
concentration in the sample cell should be matched in the titrant to minimize heat of
dilution effects.

e Instrument Setup:

o Set the experimental temperature, typically at 25°C.

o Set the stirring speed to ensure proper mixing without generating significant frictional heat.
e Titration:

o Load the CDK2 solution into the sample cell of the calorimeter.

o Load the AUZ454 solution into the injection syringe.

o Perform an initial small injection to account for any initial artifacts, which is then discarded
from the data analysis.

o Carry out a series of injections of the AUZ454 solution into the CDK2 solution.
o Record the heat released or absorbed after each injection.

e Data Analysis:
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o Integrate the raw ITC data to obtain the heat change per injection.

o Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the
instrument's software to determine the Kd, stoichiometry, and thermodynamic parameters.

Signaling Pathway and Experimental Workflow
Visualizations

To further elucidate the context of AUZ454's action and the methodologies to characterize it,
the following diagrams are provided.
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CDK2 Signaling Pathway in G1/S Phase Transition
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Caption: CDK2 signaling pathway in the G1/S phase transition.
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Workflow for Kinase Inhibition Assay (e.g., ADP-Glo)
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Caption: A representative experimental workflow for a kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Unveiling the Binding Affinity of AUZ454 to CDK2: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15586746#auz-454-cdk2-binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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